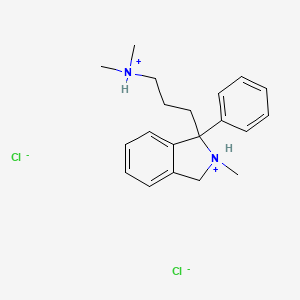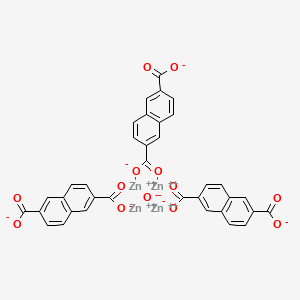
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea is a chemical compound with the molecular formula C13H26N4OS4 and a molecular weight of 382.632 g/mol . This compound is known for its unique structure, which includes both carbamic acid and urea moieties, linked through diethyldithio groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea typically involves the reaction of diethyldithiocarbamic acid with 1,3-bis(mercaptomethyl)urea under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the diester linkage. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiols and amines.
Substitution: The diethyldithio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamic acid and urea functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its reactivity with biological macromolecules .
Comparaison Avec Des Composés Similaires
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
Carbamodithioic acid, diethyl-, carbonylbis(iminomethylene) ester: This compound shares the carbamic acid and diethyldithio groups but has a different linkage, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of carbamic acid and urea moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
13575-60-5 |
|---|---|
Formule moléculaire |
C13H26N4OS4 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
(diethylcarbamothioylsulfanylmethylcarbamoylamino)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H26N4OS4/c1-5-16(6-2)12(19)21-9-14-11(18)15-10-22-13(20)17(7-3)8-4/h5-10H2,1-4H3,(H2,14,15,18) |
Clé InChI |
SKCIXVXNJSASNY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCNC(=O)NCSC(=S)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


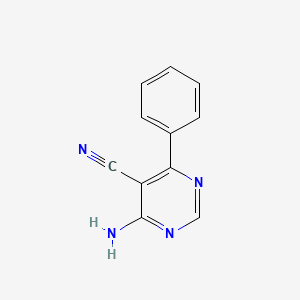
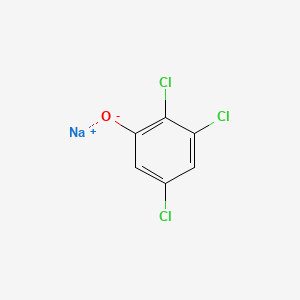

![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
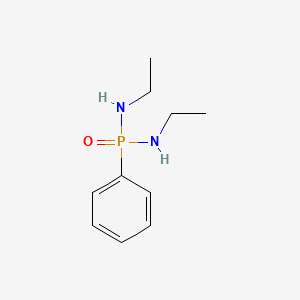
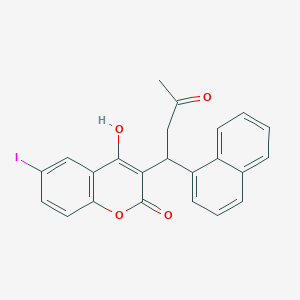
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)

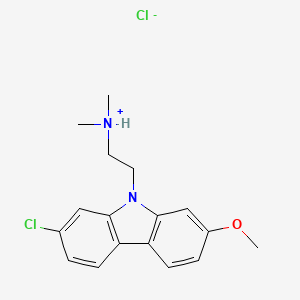
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)

